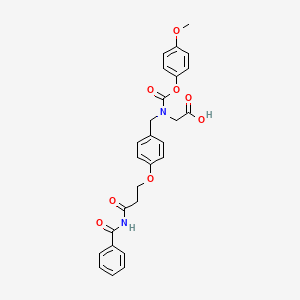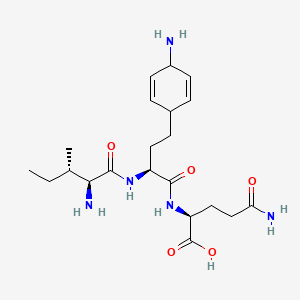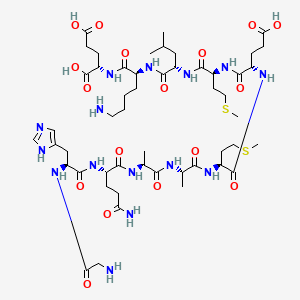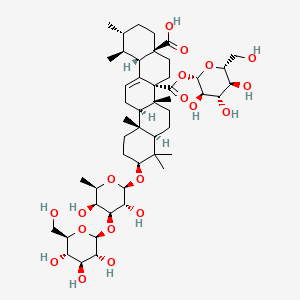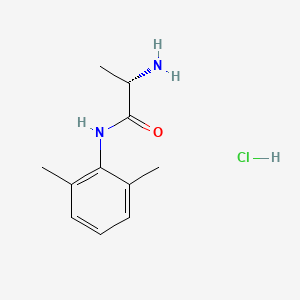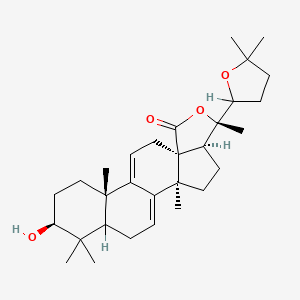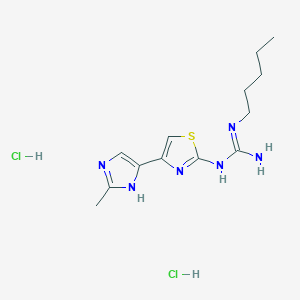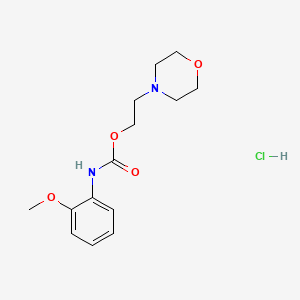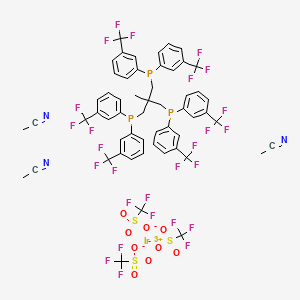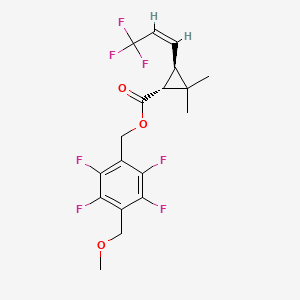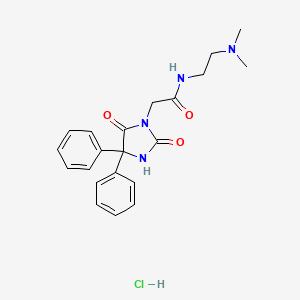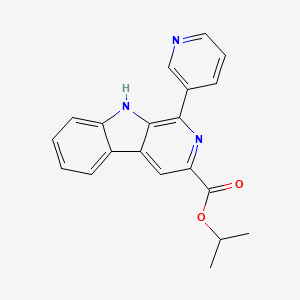
9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-(3-pyridinyl)-, 1-methylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-(3-pyridinyl)-, 1-methylethyl ester is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound is notable for its unique structure, which includes both pyridine and indole moieties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-(3-pyridinyl)-, 1-methylethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Pyridine Ring Introduction: The pyridine ring can be introduced via a condensation reaction with a suitable pyridine derivative.
Esterification: The final step involves esterification of the carboxylic acid group with isopropanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (temperature, pressure, and catalysts) are crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, it is studied for its potential interactions with various biomolecules. Its ability to intercalate with DNA makes it a candidate for studying genetic regulation and mutation.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable in the development of new materials.
Mechanism of Action
The mechanism of action of 9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-(3-pyridinyl)-, 1-methylethyl ester involves its interaction with specific molecular targets. It can intercalate with DNA, disrupting the normal function of genetic material. Additionally, it may inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
9H-Pyrido(3,4-b)indole: Lacks the carboxylic acid and ester groups.
1-(3-Pyridinyl)-1-methylethyl ester: Lacks the indole ring.
3-Carboxylic acid derivatives: Various derivatives with different ester groups.
Uniqueness
The uniqueness of 9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-(3-pyridinyl)-, 1-methylethyl ester lies in its combined structure of pyridine and indole rings along with the ester functional group. This combination provides unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
119377-13-8 |
|---|---|
Molecular Formula |
C20H17N3O2 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
propan-2-yl 1-pyridin-3-yl-9H-pyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C20H17N3O2/c1-12(2)25-20(24)17-10-15-14-7-3-4-8-16(14)22-19(15)18(23-17)13-6-5-9-21-11-13/h3-12,22H,1-2H3 |
InChI Key |
APUXVBZHPLBCKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=NC(=C2C(=C1)C3=CC=CC=C3N2)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


